molecular formula C9H8Br2ClNO B1621212 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide CAS No. 96686-53-2

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

Cat. No. B1621212
CAS RN: 96686-53-2
M. Wt: 341.42 g/mol
InChI Key: MVANPTOKDQBBEW-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide” is a chemical compound with the CAS Number: 96686-53-2 . It has a molecular weight of 341.43 .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide” is 1S/C9H8Br2ClNO/c1-5-2-6 (10)9 (7 (11)3-5)13-8 (14)4-12/h2-3H,4H2,1H3, (H,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide” include a molecular weight of 341.43 . Unfortunately, other specific properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide, are utilized in agricultural crop production due to their pre-emergent herbicidal properties. Research by Coleman et al. (2000) in "Environmental Health Perspectives" delves into the comparative metabolism of these herbicides in human and rat liver microsomes. The study emphasizes the metabolic pathways leading to carcinogenic outcomes in rats, involving complex activation that produces DNA-reactive dialkylbenzoquinone imine. The metabolites produced from chloroacetamide herbicides undergo bioactivation through para-hydroxylation, leading to their carcinogenic potential (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Reception and Activity of Herbicides

The research conducted by Banks and Robinson (1986) in "Weed Science" investigates the soil reception and activity of acetochlor and other chloroacetamide herbicides in relation to wheat straw and irrigation levels. This study provides insights into the environmental behavior of these herbicides, showing how agricultural practices affect their efficacy and distribution in soil. It highlights the importance of understanding herbicide-soil interactions for effective weed control and environmental safety (Banks & Robinson, 1986).

In Vitro Metabolism of Alachlor

Another significant study by Coleman et al. (1999) in "Chemico-biological Interactions" explores the in vitro metabolism of alachlor, a chloroacetamide herbicide, by human liver microsomes and cytochrome P450 isoforms. This research is crucial for understanding the metabolic processing of chloroacetamide herbicides in humans, contributing to the assessment of their potential health risks. The study identifies CYP3A4 as a key enzyme in the metabolism of alachlor, offering a pathway that could influence the toxicological profile of similar compounds (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation

Biochemical Pathways

Given its structural similarity to other benzylic halides, it may participate in similar biochemical reactions . More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide’s action are currently unknown. As a specialty product for proteomics research , it may have potential applications in studying protein structures and functions

Action Environment

The action, efficacy, and stability of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, it is recommended to store this compound at room temperature , suggesting that higher temperatures might affect its stability

properties

IUPAC Name

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)9(7(11)3-5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVANPTOKDQBBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366385
Record name 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

CAS RN

96686-53-2
Record name 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96686-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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